
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-chloro-3-méthyl-1-phényl-1H-pyrazol-5-amine est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé particulier se caractérise par la présence d'un atome de chlore en position quatre, d'un groupe méthyle en position trois et d'un groupe phényle en position un du cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-chloro-3-méthyl-1-phényl-1H-pyrazol-5-amine implique généralement la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones ou leurs équivalents. Une méthode courante implique la réaction de la phénylhydrazine avec la 4-chloro-3-méthyl-1-phényl-1H-pyrazole-5-carbaldéhyde en conditions acides . La réaction est généralement réalisée dans l'éthanol ou un autre solvant approprié, la température étant maintenue autour de 0°C à 5°C pour garantir un rendement optimal .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production du procédé. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 4-chloro-3-méthyl-1-phényl-1H-pyrazol-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine.
Substitution : Les réactions de substitution halogénée peuvent remplacer l'atome de chlore par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers pyrazoles substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .
Applications de la recherche scientifique
La 4-chloro-3-méthyl-1-phényl-1H-pyrazol-5-amine a plusieurs applications de recherche scientifique :
Chimie : Elle sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Le composé est utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants
Mécanisme d'action
Le mécanisme d'action de la 4-chloro-3-méthyl-1-phényl-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui entraîne ses effets anticancéreux potentiels. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l'application spécifique et des modifications structurelles du composé .
Applications De Recherche Scientifique
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
3-méthyl-1-phényl-1H-pyrazol-5-amine : N'a pas l'atome de chlore en position quatre.
5-chloro-3-méthyl-1-phényl-1H-pyrazole-4-carbaldéhyde : Contient un groupe aldéhyde au lieu d'un groupe amine.
5-amino-3-méthyl-1-phénylpyrazole : Structure similaire, mais sans l'atome de chlore
Unicité
La 4-chloro-3-méthyl-1-phényl-1H-pyrazol-5-amine est unique en raison de la présence de l'atome de chlore, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cette caractéristique structurelle permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C10H10ClN3 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
4-chloro-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |
Clé InChI |
SSKXJZPZQLTKAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Cl)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12117322.png)
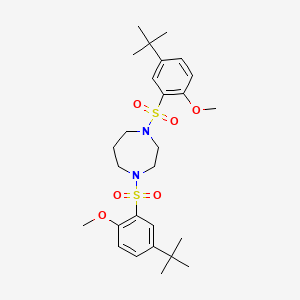

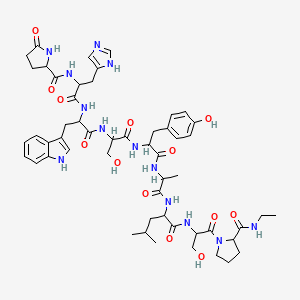
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
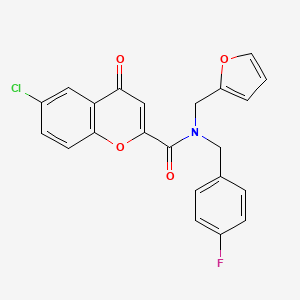
![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
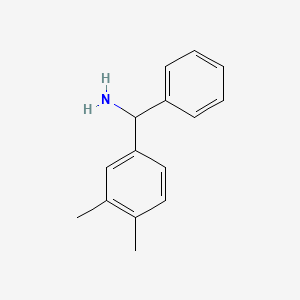

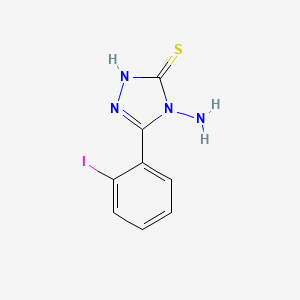
![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)
![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)
